molecular formula C6H7NOS B165707 2-Propen-1-ol, 3-(5-thiazolyl)- CAS No. 138139-23-8

2-Propen-1-ol, 3-(5-thiazolyl)-

Cat. No. B165707
CAS RN: 138139-23-8
M. Wt: 141.19 g/mol
InChI Key: GJZOOVBWXNLVEP-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-ol, 3-(5-thiazolyl)-, also known as 5-Thiazolylethylene glycol (TzEG), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TzEG is a thiazole-containing compound that is synthesized through a multistep reaction process.

Scientific Research Applications

TzEG has been the subject of extensive scientific research due to its potential applications in various fields. One of the most significant areas of research is its potential use as a fluorescent probe for detecting metal ions. TzEG has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, mercury, and zinc. This property makes it a promising candidate for developing new sensors for detecting metal ions in various applications.
Another area of research is its potential use as a therapeutic agent. TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for developing new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of TzEG is not fully understood. However, studies have shown that it interacts with metal ions by forming stable complexes. These complexes can then be detected using fluorescence spectroscopy, which makes it a promising candidate for developing new sensors for detecting metal ions.
Biochemical and Physiological Effects:
TzEG has been shown to exhibit anti-inflammatory and anti-tumor properties in various studies. It has also been shown to exhibit antioxidant properties, which can help protect cells from oxidative stress. However, the exact biochemical and physiological effects of TzEG are not fully understood, and further research is needed to fully elucidate its mechanism of action.

Advantages and Limitations for Lab Experiments

One of the main advantages of TzEG is its high selectivity and sensitivity towards various metal ions, making it a promising candidate for developing new sensors for detecting metal ions. However, its synthesis method is complex and requires the use of several reagents and catalysts, which can be a limitation for lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for TzEG research. One area of research is its potential use as a therapeutic agent for treating various diseases. Another area of research is its potential use as a fluorescent probe for detecting metal ions in various applications. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

TzEG is synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide to form 2-(1-phenylethylidene)hydrazinecarbothioamide. This intermediate product is then reacted with ethylene glycol to form TzEG. The reaction process is typically carried out in the presence of a catalyst such as copper (II) chloride or zinc chloride.

properties

CAS RN

138139-23-8

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

(E)-3-(1,3-thiazol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h1-2,4-5,8H,3H2/b2-1+

InChI Key

GJZOOVBWXNLVEP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC=N1)/C=C/CO

SMILES

C1=C(SC=N1)C=CCO

Canonical SMILES

C1=C(SC=N1)C=CCO

synonyms

2-Propen-1-ol, 3-(5-thiazolyl)-

Origin of Product

United States

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